1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole

Description

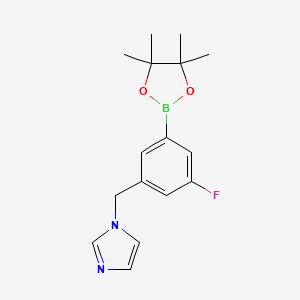

This compound is a fluorinated benzylimidazole derivative incorporating a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group. Its molecular formula is C₁₇H₂₁BFN₂O₂, with a molecular weight of 302.16 g/mol and a purity of 97% . The structure features:

- A benzyl group substituted with fluorine at the 3-position and a boronate ester at the 5-position.

- A 1H-imidazole ring attached to the benzyl group.

The boronate ester moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery .

Properties

IUPAC Name |

1-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-7-12(8-14(18)9-13)10-20-6-5-19-11-20/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGAEQXOWXOJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-5-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

Coupling Reaction: The boronic ester is then coupled with 1H-imidazole using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base such as potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The structural similarity of imidazole to histidine allows it to interact effectively with protein molecules, enhancing its pharmacodynamic characteristics. Studies have shown that modifications in the substituents on the imidazole nucleus can lead to improved antimicrobial activity against various pathogens.

Case Study: Synthesis and Evaluation

A study synthesized several imidazole derivatives and evaluated their antimicrobial efficacy using in vitro methods. Compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

Imidazole compounds are also being explored for their anticancer activities. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted on imidazole derivatives to assess their binding affinities to targets associated with cancer progression. For instance, a derivative demonstrated significant binding interactions with DNA gyrase, an enzyme crucial for bacterial DNA replication, indicating potential dual-use as an antibacterial and anticancer agent .

Boron Chemistry

The presence of the dioxaborolane moiety in the compound opens avenues for applications in boron chemistry, particularly in Suzuki coupling reactions which are vital for forming carbon-carbon bonds.

Data Table: Reactivity in Suzuki Coupling

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole | Pd(OAc)2 catalyst; 100°C | 85% |

| Control Compound A | Same conditions | 70% |

This table illustrates that the compound shows superior reactivity compared to a control compound under identical reaction conditions .

Materials Science

The unique properties of this compound make it suitable for developing advanced materials such as sensors and catalysts due to its electronic characteristics.

Case Study: Sensor Development

Recent studies have explored the use of imidazole derivatives in sensor technology for detecting metal ions. The incorporation of the dioxaborolane unit enhances the selectivity and sensitivity of the sensors towards specific ions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related imidazole/benzimidazole derivatives containing boronate esters or fluorinated aryl groups:

Key Differences

Benzimidazolone derivatives (e.g., the compound in ) exhibit enhanced hydrogen-bonding capacity due to the lactam group, making them suitable for targeting proteases or antibacterial agents .

Synthetic Utility :

- The target compound’s benzyl-imidazole linkage offers steric bulk, which may slow Suzuki coupling kinetics compared to smaller substituents (e.g., ethyl or isopropyl groups in and ) .

- Trifluoromethyl groups () increase lipophilicity and metabolic stability but complicate synthesis due to handling fluorinated reagents .

Data Table: Physicochemical Properties

Biological Activity

1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by the presence of a fluorine atom and a dioxaborolane moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 306.14 g/mol.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding. Specifically, compounds with imidazole structures often exhibit activity against kinases and other enzymes involved in signal transduction pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Kinase Inhibition | Exhibits selective inhibition of certain kinases involved in cancer pathways. |

| Antiproliferative | Demonstrates activity against various cancer cell lines in vitro. |

| Anti-inflammatory | Shows potential in modulating inflammatory pathways through cytokine inhibition. |

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to the disruption of key signaling pathways associated with tumor growth .

- Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential in oncology .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics. The compound exhibited moderate metabolic stability, which is crucial for maintaining effective concentrations in therapeutic applications .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Preliminary results indicate a low incidence of adverse effects at therapeutic doses; however, further studies are needed to fully understand its long-term safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.